Marein

Übersicht

Beschreibung

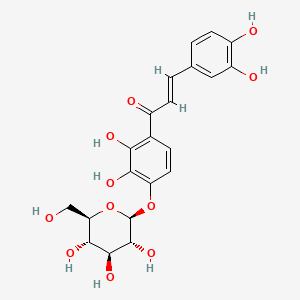

Marein, auch bekannt als this compound-Glykosid, ist eine natürliche Flavonoidverbindung, die in den Blüten von Coreopsis tinctoria, auch bekannt als Färber-Sonnenhut, vorkommt. Es ist für seine vielfältigen biologischen Aktivitäten bekannt, darunter antioxidative, entzündungshemmende und neuroprotektive Wirkungen. This compound hat die Summenformel C21H22O11 und eine Molekülmasse von 450,39 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Marein kann durch verschiedene chemische Wege synthetisiert werden, wobei typischerweise die Glykosylierung von Flavonoid-Vorläufern beteiligt ist. Eine gängige Methode beinhaltet die Reaktion eines Flavonoid-Aglykons mit einem Glykosyl-Donor in Gegenwart eines sauren Katalysators. Die Reaktionsbedingungen umfassen oft Temperaturen im Bereich von 60 °C bis 100 °C und Reaktionszeiten von mehreren Stunden, um eine vollständige Glykosylierung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion aus natürlichen Quellen wie den Blüten von Coreopsis tinctoria. Das Extraktionsverfahren umfasst das Trocknen des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion mit Ethanol oder Methanol. Der Extrakt wird dann mittels chromatographischer Verfahren gereinigt, um this compound in hoher Reinheit zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Marein unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Die Reduktion von this compound führt typischerweise zur Bildung von Dihydroflavonoid-Derivaten.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen, um verschiedene Ester und Ether zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat, typischerweise unter sauren oder basischen Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter milden Bedingungen verwendet.

Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide werden in Gegenwart von Basen wie Pyridin oder Triethylamin verwendet.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören oxidierte Flavonoidderivate, Dihydroflavonoide sowie verschiedene Ester- und Etherderivate von this compound .

Wissenschaftliche Forschungsanwendungen

Marein hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Modellverbindung für die Untersuchung der Flavonoidchemie und ihrer Reaktionen verwendet.

Biologie: Es wird wegen seiner antioxidativen Eigenschaften und seiner Fähigkeit, freie Radikale zu fangen, untersucht.

Medizin: this compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Diabetes, neurodegenerativen Erkrankungen und Herz-Kreislauf-Erkrankungen aufgrund seiner entzündungshemmenden und neuroprotektiven Wirkungen.

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Pfade aus:

Antioxidative Aktivität: this compound fängt reaktive Sauerstoffspezies (ROS) ab und verstärkt die Aktivität von antioxidativen Enzymen.

Entzündungshemmende Wirkungen: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.

Neuroprotektive Wirkungen: This compound schützt Neuronen, indem es die mitochondriale Dysfunktion reduziert und den AMP-aktivierten Proteinkinase (AMPK)-Signalweg aktiviert.

Wirkmechanismus

Marein exerts its effects through several molecular pathways:

Antioxidant Activity: this compound scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

Neuroprotective Effects: This compound protects neurons by reducing mitochondrial dysfunction and activating the AMP-activated protein kinase (AMPK) pathway.

Vergleich Mit ähnlichen Verbindungen

Marein ist unter den Flavonoiden einzigartig aufgrund seines spezifischen Glykosylierungsmusters und seiner starken biologischen Aktivitäten. Ähnliche Verbindungen sind:

Quercetin: Ein weiteres Flavonoid mit starken antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol: Bekannt für seine krebshemmenden und kardioprotektiven Wirkungen.

Luteolin: Zeigt entzündungshemmende und neuroprotektive Wirkungen.

Im Vergleich zu diesen Verbindungen verfügt this compound über eine einzigartige Kombination aus Glykosylierung und Hydroxylierung, die seine Bioverfügbarkeit und biologische Aktivität erhöht .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, zu fragen!

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYXJDOVMEJNG-HTFDPZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029273 | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535-96-6 | |

| Record name | Marein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.